molecular formula C21H22ClN3O4S B11439498 Dimethyl 2-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate

Dimethyl 2-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate

Cat. No.: B11439498
M. Wt: 447.9 g/mol
InChI Key: AYEIJIOEFAOTHA-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-{[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-{[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed .

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-{[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-{[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-DIMETHYL 2-{[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22ClN3O4S

Molecular Weight

447.9 g/mol

IUPAC Name

dimethyl 2-[[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C21H22ClN3O4S/c1-28-19(26)14-6-7-17(20(27)29-2)18(12-14)23-21(30)25-10-8-24(9-11-25)16-5-3-4-15(22)13-16/h3-7,12-13H,8-11H2,1-2H3,(H,23,30)

InChI Key

AYEIJIOEFAOTHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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